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molecular formula C8H9FO2 B091222 1-fluoro-2,4-dimethoxybenzene CAS No. 17715-70-7

1-fluoro-2,4-dimethoxybenzene

Cat. No. B091222
M. Wt: 156.15 g/mol
InChI Key: QLJNEPOEZGFNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759459B2

Procedure details

2,4-dimethoxy-5-fluorobenzoic acid 6 (5.4 g, 27 mmol) in dry CH2Cl2 (100 mL) was treated with 10.6 mL of oxalyl chloride under an Ar atmosphere and stirred at room temperature overnight. The excess reagent and solvent were removed under reduced pressure. The residue, 2,4-dimethoxy-5-fluorobenzoyl chloride, was redissolved in anhydrous CH2Cl2 (125 mL). 1,3-dimethoxy-4-fluorobenzene 3 (3.29 mL, 26 mmol) and AlCl3 (10.8 g, 81 mmol) were added at 0° C. After stirring at 0° C. for 1 h, the reaction mixture was allowed to warm to room temperature for 67 h, the mixture was then hydrolyzed with 1M HCl (300 mL) at 0° C. and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by flash column chromatography, eluting with 30%-40% EtOAc in hexane to yield 7 (3.3 g, 44%) as a yellow solid. 1H NMR (300 MHz, MeOH-d4) 7.14 (d, 2H, J=11.5 Hz), 6.46 (d, 2H, J=7.4 Hz); 13C NMR (75 MHz, MeOH-d4) δ 199.1, 159.0, 152.9, 152.7, 147.7, 144.5, 119.2, 118.9, 114.2, 114.1, 106.1, 106.0; 19F NMR (282 MHz, MeOH-d4). δ −149.8 (dd, 2F).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:13]C)=[CH:4][C:5]([O:11]C)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.C[O:22][C:23]1[CH:28]=[CH:27][C:26]([F:29])=[C:25]([O:30]C)[CH:24]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[F:29][C:26]1[C:25]([OH:30])=[CH:24][C:23]([OH:22])=[C:28]([CH:27]=1)[C:7]([C:6]1[CH:10]=[C:2]([F:1])[C:3]([OH:13])=[CH:4][C:5]=1[OH:11])=[O:9] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
FC=1C(=CC(=C(C(=O)O)C1)OC)OC
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.29 mL
Type
reactant
Smiles
COC1=CC(=C(C=C1)F)OC
Name
Quantity
10.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagent and solvent were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue, 2,4-dimethoxy-5-fluorobenzoyl chloride, was redissolved in anhydrous CH2Cl2 (125 mL)
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 67 h
Duration
67 h
EXTRACTION
Type
EXTRACTION
Details
hydrolyzed with 1M HCl (300 mL) at 0° C. and extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 30%-40% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=CC(=C(C(=O)C2=C(C=C(C(=C2)F)O)O)C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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